4-(4-Bromo-3-fluorophenoxy)butan-1-amine
Overview
Description
4-(4-Bromo-3-fluorophenoxy)butan-1-amine is a chemical compound with the molecular formula C10H13BrFNO. It has a molecular weight of 262.12 . The IUPAC name for this compound is 4-(4-bromo-3-fluorophenoxy)butylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It should be stored at a temperature of 28°C . Unfortunately, other specific physical and chemical properties were not available in the sources I found.
Scientific Research Applications
Chemical Synthesis and Reactions
The conversion of bromacetyl derivatives with amines can lead to various chemical transformations. Specifically, the conversion of 3-bromacetyl-4-hydroxy-6-methyl-2H-pyran-2-ones with amines results in diverse products depending on the type of amine used. This showcases the versatile nature of such compounds in chemical synthesis (Briel et al., 2009).
In organic chemistry, the synthesis of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates involves bromination and subsequent reaction with secondary amines. This process highlights the functionalization capabilities of bromo-methyl derivatives, including those related to 4-(4-Bromo-3-fluorophenoxy)butan-1-amine (Pevzner, 2003).
Research on photoreactions of bromomethyl derivatives with amines reveals potential for radical cyclization and ring expansion reactions, indicating applications in advanced organic synthesis and material science (Hasegawa et al., 1999).
Application in Polymer Science
- Polycondensation reactions involving dicyanotetrafluorobenzene with bisphenols, including derivatives similar to this compound, yield multifunctional polyethers. This has implications in the development of new materials in polymer science (Kricheldorf & Bornhorst, 2008).
Synthetic Methodology Development
- The development of synthetic methods for beta-agonists using bromo-derivatives, similar to this compound, is crucial for creating standard reference materials in pharmaceutical research (Wang Tongtong et al., 2017).
Catalysis and Organic Reactions
Research into palladium-catalyzed amination of bromo-derivatives demonstrates the potential of using such compounds in organic synthesis, specifically in the preparation of amino compounds (Barluenga et al., 2004).
The chemoselective amination of bromo-fluoro-pyridine derivatives, which are structurally similar to this compound, showcases their utility in the selective functionalization of complex molecules, an important aspect in medicinal chemistry (Stroup et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKACDNAMPMIDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.